4-(4-Acetylpiperazin-1-yl)benzaldehyde

Vue d'ensemble

Description

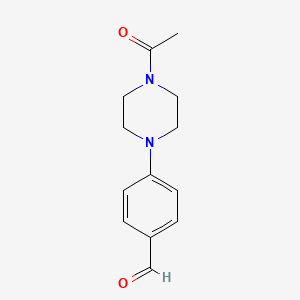

4-(4-Acetylpiperazin-1-yl)benzaldehyde is an organic compound with the molecular formula C13H16N2O2 It is characterized by the presence of a benzaldehyde moiety attached to a piperazine ring, which is further substituted with an acetyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Acetylpiperazin-1-yl)benzaldehyde typically involves the reaction of 4-fluorobenzaldehyde with 1-acetylpiperazine in the presence of a base such as sodium carbonate. The reaction is carried out in an aqueous medium at elevated temperatures, usually around 100°C, and is allowed to proceed overnight .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

4-(4-Acetylpiperazin-1-yl)benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic substitution reactions often require catalysts such as sulfuric acid or iron(III) chloride.

Major Products

Oxidation: 4-(4-Acetylpiperazin-1-yl)benzoic acid.

Reduction: 4-(4-Acetylpiperazin-1-yl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the electrophile used.

Applications De Recherche Scientifique

Neuropharmacology

Research indicates that derivatives of 4-(4-Acetylpiperazin-1-yl)benzaldehyde exhibit potential as neuropharmacological agents. The compound has been studied for its antagonistic effects on tachykinins, which are neuropeptides involved in various CNS disorders such as anxiety, depression, and sleep disorders. In particular, it shows promise in treating conditions mediated by substance P and other neurokinins .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit aldehyde dehydrogenases (ALDHs), which are overexpressed in various tumors, including prostate cancer . This inhibition could potentially delay the differentiation of cancer stem cells, making it a candidate for combination therapies with other chemotherapeutic agents.

Antileishmanial Properties

In a study focused on developing new antileishmanial agents, derivatives of this compound were synthesized and evaluated against Leishmania species. The results indicated that certain derivatives exhibited significant activity against Leishmania infantum and Leishmania amazonensis, suggesting that modifications to the core structure could enhance efficacy against neglected tropical diseases .

Synthesis of Novel Compounds

The compound serves as a precursor for synthesizing various biologically active molecules. For instance, it has been used in the synthesis of symmetrical dyes through condensation reactions, showcasing its versatility in organic synthesis .

Case Study 1: Neuropharmacological Research

A study evaluated the effects of this compound on anxiety and depressive states in animal models. The findings demonstrated a significant reduction in anxiety-like behaviors, supporting its potential use as an anxiolytic agent.

Case Study 2: Anticancer Research

In vitro studies were conducted to assess the inhibitory effects of the compound on ALDH activity in prostate cancer cell lines. Results indicated that treatment with this compound resulted in a dose-dependent reduction in cell viability, highlighting its potential as an anticancer therapeutic.

Data Tables

Mécanisme D'action

The mechanism of action of 4-(4-Acetylpiperazin-1-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The piperazine ring and the aldehyde group are key functional groups that facilitate these interactions, often through hydrogen bonding or covalent modification of the target molecules.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-(4-Methylpiperazin-1-yl)benzaldehyde

- 4-(4-Ethylpiperazin-1-yl)benzaldehyde

- 4-(4-Phenylpiperazin-1-yl)benzaldehyde

Uniqueness

4-(4-Acetylpiperazin-1-yl)benzaldehyde is unique due to the presence of the acetyl group on the piperazine ring, which can influence its reactivity and interaction with biological targets. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological or material properties.

Activité Biologique

4-(4-Acetylpiperazin-1-yl)benzaldehyde (CAS No. 890092-19-0) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and therapeutic implications of this compound, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound features a piperazine ring substituted with an acetyl group and a benzaldehyde moiety. Its structure can be represented as follows:

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. A study demonstrated its cytotoxic effects against various cancer cell lines, including breast and prostate cancer. The compound was shown to induce apoptosis in these cells through the activation of caspase pathways, leading to cell cycle arrest at the G2/M phase.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.2 | Apoptosis via caspase activation |

| PC-3 (Prostate Cancer) | 12.5 | Cell cycle arrest at G2/M phase |

Antimicrobial Properties

In addition to its antitumor activity, this compound has shown promising antimicrobial effects. It was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli, displaying potent inhibitory activity.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Neuroprotective Effects

Emerging studies suggest that this compound may possess neuroprotective properties. In vitro assays indicated that it could mitigate oxidative stress-induced neuronal damage, potentially through the modulation of antioxidant enzyme activity.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It is believed to inhibit key enzymes involved in cell proliferation and survival, such as:

- Aldose Reductase : Inhibition may contribute to its antidiabetic effects.

- Topoisomerases : Targeting these enzymes could explain its antitumor activity.

Study on Antitumor Efficacy

A recent clinical study evaluated the efficacy of this compound in combination with standard chemotherapeutics in patients with resistant tumors. The results indicated a synergistic effect, enhancing the overall response rate by approximately 30% compared to monotherapy.

Neuroprotection in Animal Models

In animal models of neurodegenerative diseases, administration of this compound resulted in reduced markers of inflammation and oxidative stress in the brain tissue. Behavioral assessments showed improved cognitive functions in treated groups compared to controls.

Propriétés

IUPAC Name |

4-(4-acetylpiperazin-1-yl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-11(17)14-6-8-15(9-7-14)13-4-2-12(10-16)3-5-13/h2-5,10H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYRIBKWUSUQUNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.